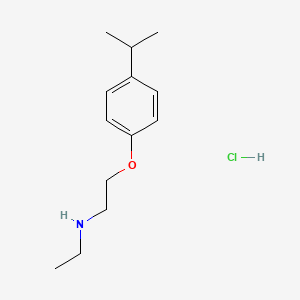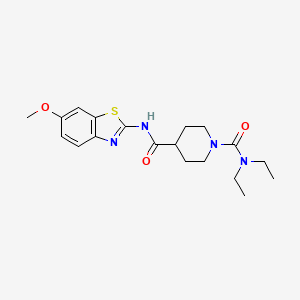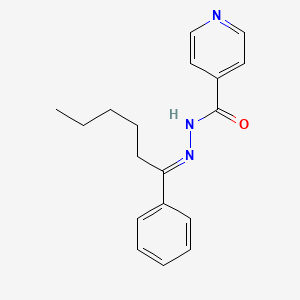
N~1~,N~1~-diethyl-N~4~-(4-fluorophenyl)-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-diethyl-N~4~-(4-fluorophenyl)-1,4-piperidinedicarboxamide, also known as DFPP, is a chemical compound that has gained widespread attention in scientific research due to its unique properties. DFPP belongs to the class of piperidine derivatives and has been shown to possess potent analgesic and anti-inflammatory effects.
Mecanismo De Acción
N~1~,N~1~-diethyl-N~4~-(4-fluorophenyl)-1,4-piperidinedicarboxamide exerts its analgesic and anti-inflammatory effects through the modulation of the opioid and cannabinoid receptors in the body. It acts as an agonist of the mu-opioid receptor and a partial agonist of the cannabinoid receptor type 2 (CB2). This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), through the inhibition of the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
This compound has been shown to possess potent analgesic and anti-inflammatory effects in animal models. It has been shown to reduce pain sensitivity in models of acute and chronic pain. This compound has also been shown to reduce inflammation in models of acute and chronic inflammation. Additionally, this compound has been shown to have a low toxicity profile and does not produce significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~,N~1~-diethyl-N~4~-(4-fluorophenyl)-1,4-piperidinedicarboxamide has several advantages for use in lab experiments. It possesses potent analgesic and anti-inflammatory effects, making it a useful tool for studying pain and inflammation-related disorders. This compound also has a low toxicity profile and does not produce significant adverse effects, making it a safe compound for use in animal models. However, this compound has several limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, this compound is a synthetic compound and may not accurately reflect the effects of endogenous compounds in the body.
Direcciones Futuras
There are several future directions for the study of N~1~,N~1~-diethyl-N~4~-(4-fluorophenyl)-1,4-piperidinedicarboxamide. One area of research is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential use of this compound as an anti-cancer agent. Additionally, further studies are needed to fully understand the long-term safety and efficacy of this compound in humans.
In conclusion, this compound is a unique and promising compound that has gained widespread attention in scientific research. Its potent analgesic and anti-inflammatory effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
N~1~,N~1~-diethyl-N~4~-(4-fluorophenyl)-1,4-piperidinedicarboxamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-fluoroaniline with ethyl chloroformate to form N-ethyl-4-fluoroaniline. This intermediate product is then reacted with 1,4-dicarbonyl compounds to form this compound. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
N~1~,N~1~-diethyl-N~4~-(4-fluorophenyl)-1,4-piperidinedicarboxamide has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases. It has been shown to possess potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. This compound has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-N,1-N-diethyl-4-N-(4-fluorophenyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c1-3-20(4-2)17(23)21-11-9-13(10-12-21)16(22)19-15-7-5-14(18)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXOGZKXIIIONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5336454.png)
![2,2,2-trifluoro-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5336461.png)
![3-amino-6-(4-fluorophenyl)-N-isopropylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5336466.png)
![2-(4-chlorophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5336469.png)
![2-[4-(2-methylbenzyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5336479.png)
![5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol](/img/structure/B5336484.png)


![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5336513.png)

![2-{2-[2-(benzyloxy)-4-(diethylamino)phenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5336537.png)
![N-[4-(methylthio)phenyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5336540.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5336543.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-5-nitro-1H-benzimidazole](/img/structure/B5336548.png)
